![molecular formula C13H15IN4O2 B2488932 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 860787-44-6](/img/structure/B2488932.png)

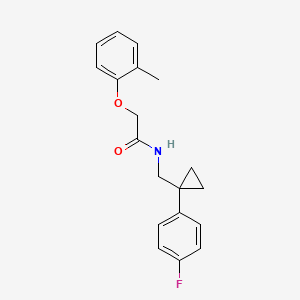

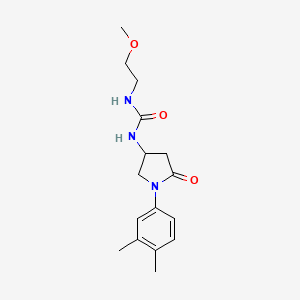

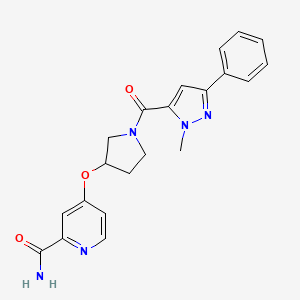

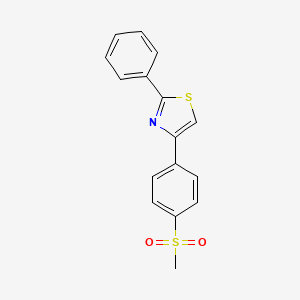

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, has been achieved through various methods. A notable approach involves a highly efficient and straightforward synthesis via a five-component cascade reaction. This method utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in water and ethanol, demonstrating operational simplicity and the use of environmentally benign solvents (Hosseini & Bayat, 2019).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives provide a versatile platform for the generation of stable N-heterocyclic carbenes, showcasing the structural diversity and potential for further functionalization. These compounds can form stable complexes with metals, such as Rh(I) mono- and biscarbenes, underscoring the structural adaptability and relevance of the imidazo[1,2-a]pyridine scaffold in the development of new chemical entities (Alcarazo et al., 2005).

科学的研究の応用

Synthesis and Biological Applications

Compounds containing heteroatoms like nitrogen, which is a feature of the imidazo[1,2-a]pyridine structure, are significant in organic chemistry due to their use in the synthesis of optical sensors and for their biological and medicinal applications. Derivatives of imidazo[1,2-a]pyridine, such as 6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide, are utilized as exquisite sensing materials and have a variety of biological applications. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).

Role in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, are recognized for their versatility in organic synthesis and significant contributions to drug development. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have medicinal applications across various domains such as anticancer, antibacterial, and anti-inflammatory activities. The inclusion of the imidazo[1,2-a]pyridine unit in such derivatives underscores the scaffold's importance in advancing chemistry and pharmaceutical research (Li et al., 2019).

Medicinal Chemistry and Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold, closely related to imidazo[1,2-a]pyridines, is a crucial heterocyclic nucleus providing various bioactive molecules. The success of kinase inhibitor ponatinib has spurred interest in new derivatives containing the imidazo[1,2-b]pyridazine structure for potential therapeutic applications in medicine. This indicates the versatility and therapeutic potential of the imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Garrido et al., 2021).

Antimicrobial Applications

Synthetic imidazopyridine-based derivatives are explored as potential inhibitors against multi-drug resistant bacterial infections, highlighting the importance of fused pyridine structures in medicinal chemistry. These structures, including the imidazo[1,2-a]pyridine derivatives, are noted for their diverse pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory effects. The exploration of these derivatives for antibacterial applications underscores their significance in addressing the challenge of antibacterial resistance (Sanapalli et al., 2022).

Safety and Hazards

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as important scaffolds in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit their effects through various mechanisms depending on their functional groups .

Biochemical Pathways

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, differentiation, and survival.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Most of the imidazo[1,2-a]pyridine compounds showed non-toxicity against the tested cell lines .

特性

IUPAC Name |

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLXEQIGYZDOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)

![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)